molecular formula C18H24N4O5S B4973415 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide

Cat. No. B4973415
M. Wt: 408.5 g/mol
InChI Key: WRQHBDJYLHPGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme that plays a critical role in several biological processes, including glucose metabolism, cell proliferation, and differentiation.

Mechanism of Action

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide inhibits N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has been shown to modulate several biochemical and physiological processes. Inhibition of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has been linked to the modulation of insulin signaling, which is important in the regulation of glucose metabolism. The compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has been shown to have neuroprotective effects in various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide, making it an ideal tool for studying the role of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide in various biological processes. However, the compound has limited solubility in water, which can make it challenging to work with in some experiments. Additionally, the compound has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide. One potential direction is the use of the compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound has been shown to have neuroprotective effects and may have therapeutic potential in these diseases. Another potential direction is the use of the compound in combination with other drugs for the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells and may have synergistic effects with other drugs. Finally, further studies are needed to understand the off-target effects of the compound and how they may impact data interpretation in experiments.

Synthesis Methods

The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide involves several steps. The first step is the reaction of 4-bromo-2,6-dimethoxypyrimidine with sodium hydride to form the corresponding pyrimidine anion. This anion is then treated with 4-aminobenzenesulfonyl chloride to obtain the intermediate product. The final product is obtained by reacting the intermediate with hexanoyl chloride in the presence of triethylamine.

Scientific Research Applications

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to inhibit N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide activity, which is involved in the regulation of several cellular processes. Inhibition of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide has been linked to the modulation of insulin signaling, cell cycle progression, and apoptosis.

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-4-5-6-7-16(23)19-13-8-10-14(11-9-13)28(24,25)22-15-12-17(26-2)21-18(20-15)27-3/h8-12H,4-7H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHBDJYLHPGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}hexanamide

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